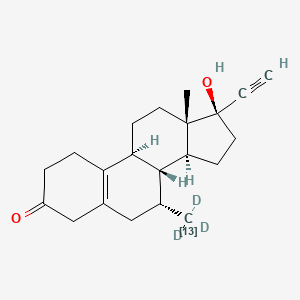![molecular formula C20H22N2OS B13856692 10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine CAS No. 62657-86-7](/img/structure/B13856692.png)
10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mequitazine N-oxide is a derivative of mequitazine, a histamine H1 antagonist commonly used as an antihistamine for the treatment of allergies and rhinitis . Mequitazine N-oxide retains the core structure of mequitazine but includes an additional oxygen atom, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mequitazine N-oxide typically involves the oxidation of mequitazine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the phenothiazine core .
Industrial Production Methods
Industrial production of Mequitazine N-oxide follows similar principles but is optimized for scale. This involves the use of continuous flow reactors and controlled addition of oxidizing agents to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Mequitazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert Mequitazine N-oxide back to mequitazine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Mequitazine.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Mequitazine N-oxide has several applications in scientific research:
Biology: Studied for its potential effects on histamine receptors and related biological pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to mequitazine.
Industry: Utilized in the development of new antihistamine drugs and related compounds.
Wirkmechanismus
Mequitazine N-oxide exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose . The additional oxygen atom in Mequitazine N-oxide may influence its binding affinity and duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mequitazine: The parent compound, used as an antihistamine.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness
Mequitazine N-oxide is unique due to its additional oxygen atom, which can influence its chemical reactivity and pharmacological properties.
Eigenschaften
CAS-Nummer |
62657-86-7 |
|---|---|
Molekularformel |
C20H22N2OS |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
10-[(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H22N2OS/c23-22-11-9-15(10-12-22)16(14-22)13-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-8,15-16H,9-14H2 |
InChI-Schlüssel |
MHZVWSKNBSTRAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+]2(CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


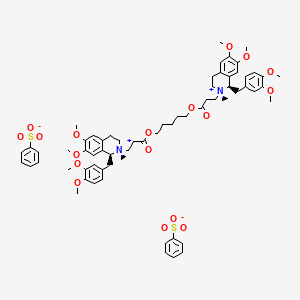
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
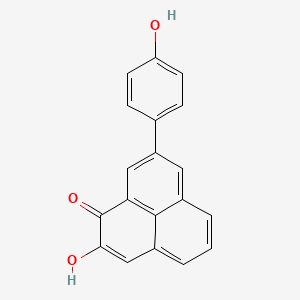
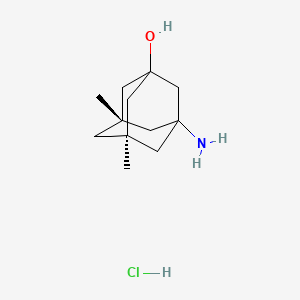
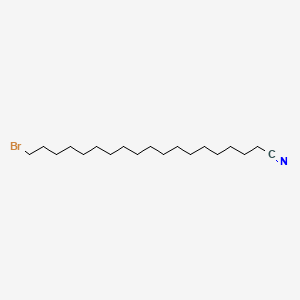


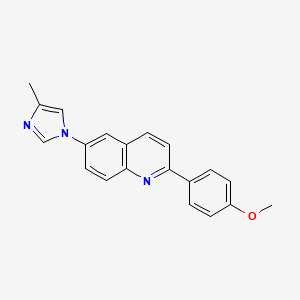
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
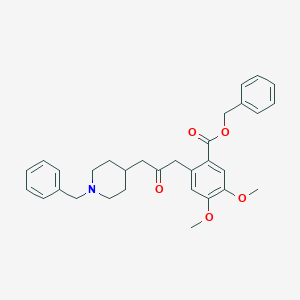
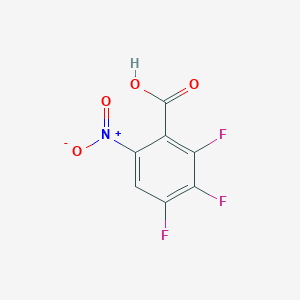
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
